molecular formula C12H14N4O2 B2852984 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide CAS No. 2034404-85-6

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide

Cat. No.: B2852984
CAS No.: 2034404-85-6
M. Wt: 246.27
InChI Key: VJFDALZLYVWJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyridine core, which is a bicyclic structure, and an isoxazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which forms the pyrazolo[1,5-a]pyridine structure[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). This intermediate can then be further modified to introduce the isoxazole ring and the appropriate substituents[{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product. Large-scale production would also require considerations for safety, waste management, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can participate in substitution reactions.

  • Nucleophilic Addition: : Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals, agrochemicals, and materials.

Biology

In biological research, 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or biocompatibility. Its versatility makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism by which 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide include:

  • Metabotropic glutamate receptor 5 negative allosteric modulators: based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core.

  • Diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and 3,6-dicarboxylic acids: [_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Uniqueness

What sets This compound apart from these similar compounds is its specific substitution pattern and the presence of the isoxazole ring, which can confer unique chemical and biological properties.

Properties

IUPAC Name

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-6-11(15-18-8)12(17)14-9-3-5-16-10(7-9)2-4-13-16/h2,4,6,9H,3,5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFDALZLYVWJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.